Propan-2-yl 5-{[(1-benzofuran-2-ylcarbonyl)carbamothioyl]amino}-2-chlorobenzoate
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Overview
Description
Propan-2-yl 5-{[(1-benzofuran-2-ylcarbonyl)carbamothioyl]amino}-2-chlorobenzoate is a complex organic compound that features a benzofuran moiety, a chlorobenzoate group, and a carbamothioyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 5-{[(1-benzofuran-2-ylcarbonyl)carbamothioyl]amino}-2-chlorobenzoate typically involves multiple steps:
Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with suitable reagents.
Introduction of Chlorobenzoate Group: The chlorobenzoate group is introduced via a substitution reaction involving chlorobenzoic acid and an appropriate esterification reagent.
Carbamothioyl Linkage Formation: The carbamothioyl linkage is formed by reacting the benzofuran derivative with a thiourea derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-2,3-dione derivatives, while reduction can produce benzofuran-2-yl alcohols.
Scientific Research Applications
Propan-2-yl 5-{[(1-benzofuran-2-ylcarbonyl)carbamothioyl]amino}-2-chlorobenzoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties, such as antimicrobial or anticancer activity, making it a subject of medical research.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Propan-2-yl 5-{[(1-benzofuran-2-ylcarbonyl)carbamothioyl]amino}-2-chlorobenzoate involves its interaction with specific molecular targets. The benzofuran moiety may interact with enzymes or receptors, modulating their activity. The carbamothioyl linkage can form covalent bonds with target proteins, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like psoralen and angelicin, which also contain the benzofuran moiety, are used in the treatment of skin diseases.
Chlorobenzoate Derivatives: Compounds with chlorobenzoate groups are often used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
Propan-2-yl 5-{[(1-benzofuran-2-ylcarbonyl)carbamothioyl]amino}-2-chlorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H17ClN2O4S |
---|---|
Molecular Weight |
416.9 g/mol |
IUPAC Name |
propan-2-yl 5-(1-benzofuran-2-carbonylcarbamothioylamino)-2-chlorobenzoate |
InChI |
InChI=1S/C20H17ClN2O4S/c1-11(2)26-19(25)14-10-13(7-8-15(14)21)22-20(28)23-18(24)17-9-12-5-3-4-6-16(12)27-17/h3-11H,1-2H3,(H2,22,23,24,28) |
InChI Key |
MECIDTPBLVSRPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=C(C=CC(=C1)NC(=S)NC(=O)C2=CC3=CC=CC=C3O2)Cl |
Origin of Product |
United States |
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